8-Bromo-7-methyl-1(2h)-isoquinolinone
Description
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-7-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-4-5-12-10(13)8(7)9(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
JOKFQOGLPNMSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CNC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a versatile method for synthesizing isoquinolines. It involves several steps:
- Condensation : A benzaldehyde reacts with an aminoacetaldehyde dimethyl acetal to form an imine.
- Cyclization : The imine undergoes acid-catalyzed cyclization.
- Oxidation : The resulting dihydroisoquinoline is oxidized to form the isoquinoline ring.
Bromination of Isoquinolines
Bromination of isoquinolines can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The position of bromination (e.g., 5- or 8-) can be influenced by reaction conditions such as temperature and the choice of catalyst.
Challenges and Considerations
- Selectivity : Achieving selective bromination at the 8-position can be challenging and may require careful control of reaction conditions.
- Yield : The overall yield of the synthesis may be affected by the efficiency of each step, particularly the bromination step.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methyl-1(2h)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolinones. Substitution reactions result in various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-7-methyl-1(2h)-isoquinolinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between 8-Bromo-7-methyl-1(2H)-isoquinolinone and similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position: Bromine at C8 (target compound) vs.
- Functional Groups : Methyl groups (target compound) increase hydrophobicity compared to polar groups like amines () or methoxy ().
- Core Modifications : Dihydro derivatives (e.g., ) exhibit reduced aromaticity, enhancing susceptibility to addition reactions.
Physicochemical and Environmental Behavior
Table 2: Environmental Persistence and Biodegradation
Research Findings:
- Biodegradation Pathways: Unsubstituted 1(2H)-isoquinolinone is anaerobically metabolized to methane and CO₂, but halogenation (Br, Cl) reduces degradation rates due to electron-withdrawing effects .
- Environmental Monitoring: Ratios of quinolinone/quinoline and isoquinolinone/isoquinoline in contaminated sites reflect microbial activity; brominated derivatives like the target compound may persist longer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
